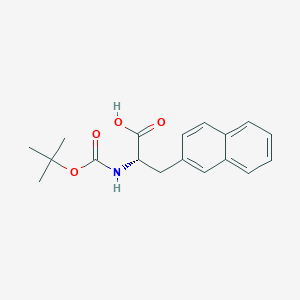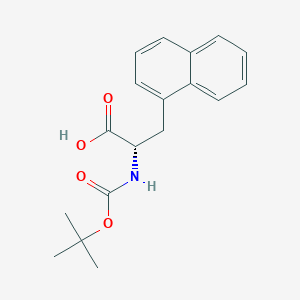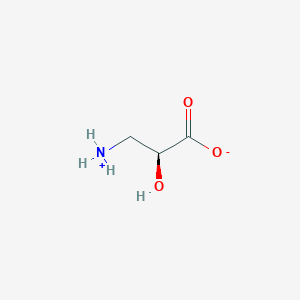
cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid” is a chemical compound with the empirical formula C13H23NO4 . It has a molecular weight of 257.33 .
Molecular Structure Analysis
The molecular structure of “cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid” can be represented by the SMILES stringCC(C)(OC(N[C@@]1(CCCC[C@@H]1C(O)=O)C)=O)C .
Scientific Research Applications
Peptide Synthesis
(1R,2S)-Boc-Achc: is commonly used in the field of peptide synthesis. The Boc group (tert-butoxycarbonyl) is a protective group used for amino acids in peptide synthesis. It protects the amino group from unwanted reactions during the synthesis process. After the peptide chain is formed, the Boc group can be removed under acidic conditions, allowing for further elongation or modification of the peptide .
Chiral Resolution Agents
Due to its chiral nature, Boc-1,2-cis-ACHC-OH can serve as a chiral resolution agent. It can be used to separate enantiomers of racemic compounds, which is crucial in the production of enantiomerically pure substances for pharmaceutical applications .
Material Science
The chiral properties of cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid also present possibilities for exploration in material science. Chirality can significantly affect the properties of materials, such as their optical and electronic behavior.
Organic Synthesis
As an organic compound, (1R,2S)-Boc-Achc can be used as an intermediate in the synthesis of more complex organic molecules. Its structure can be incorporated into larger molecules or can be modified to produce new compounds with desired properties .
Medicinal Chemistry
In medicinal chemistry, Boc-1,2-cis-ACHC-OH can be utilized to synthesize molecules that mimic the structure of natural peptides or proteins. This can be instrumental in the development of new drugs that can interact with biological targets such as enzymes or receptors .
Proteomics Research
cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid: is a specialty product used in proteomics research. It can be used to study protein structure and function, as well as in the identification and quantification of proteins in complex biological samples .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as (1r,2s)-2-phenylcyclopropanaminium, interact with enzymes like trypsin-1
Mode of Action
Compounds with similar structures, such as phenylpropanolamine, are known to act as indirect sympathomimetics, inducing norepinephrine release and thereby activating adrenergic receptors . This suggests that (1R,2S)-Boc-Achc might have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
It is known that similar compounds, such as 1-aminocyclopropanecarboxylic acids (acc), have high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics . This suggests that (1R,2S)-Boc-Achc might affect similar biochemical pathways, but more research is needed to confirm this.
Pharmacokinetics
It is known that similar compounds, such as sitafloxacin, are rapidly absorbed with a high bioavailability . This suggests that (1R,2S)-Boc-Achc might have similar pharmacokinetic properties, but further studies are required to confirm this.
Result of Action
It is known that similar compounds, such as 1-aminocyclopropanecarboxylic acids (acc), have important functions in plant metabolism . This suggests that (1R,2S)-Boc-Achc might have similar effects, but more research is needed to confirm this.
Action Environment
It is known that similar compounds, such as (1r,2s)-1-amino-2-indanol, are stable at ambient temperature . This suggests that (1R,2S)-Boc-Achc might have similar stability, but further studies are required to confirm this.
properties
IUPAC Name |
(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEQJDJFJWWURK-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid | |
CAS RN |
63216-49-9 |
Source


|
| Record name | rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

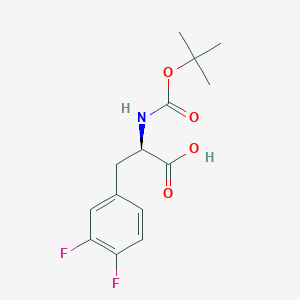

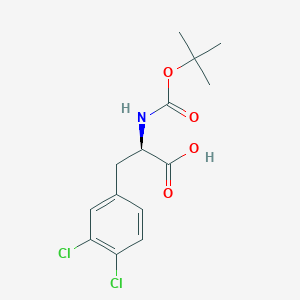


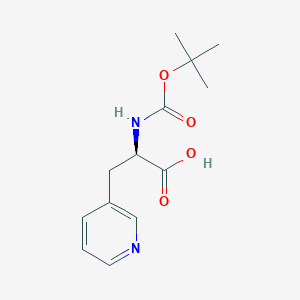
![(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558724.png)
